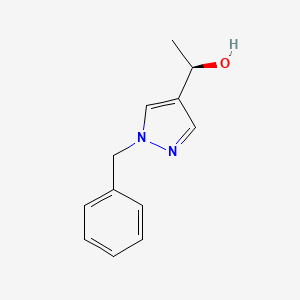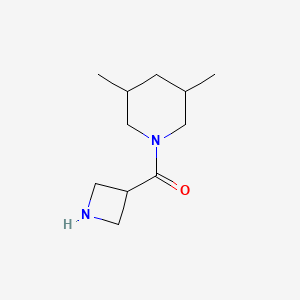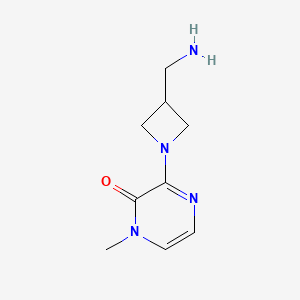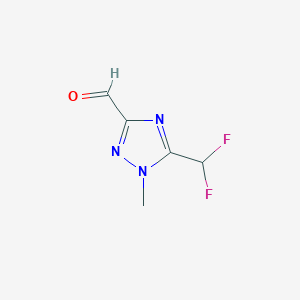
(1R)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
“(1R)-1-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C12H14N2O. It has a molecular weight of 202.25 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound’s molecular weight is 202.25, and its molecular formula is C12H14N2O . Other properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Store-Operated Calcium Entry (SOCE) Inhibitors
Compounds structurally related to "(1R)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol" have been identified as potential inhibitors of Store-Operated Calcium Entry (SOCE), critical for endoplasmic reticulum (ER) Ca2+ release. This application is significant for understanding cellular calcium signaling pathways and has implications in developing therapies for diseases related to calcium dysregulation (Dago et al., 2018).
Antimicrobial Activity
Derivatives of the core structure have shown significant antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungal strains. This underscores their potential as leads for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Desai, Pandya, & Vaja, 2017).
Molecular Structure and Interaction Studies
Research involving related pyrazoline compounds has focused on their structural characterization, including crystal structure analysis and Hirshfeld surface analysis. These studies provide valuable insights into the molecular interactions and stability of these compounds, informing their potential applications in material science and molecular engineering (Delgado et al., 2020).
Anti-Prostate Cancer Drugs
Certain pyrazolyl derivatives have been evaluated as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), demonstrating significant in vitro and in vivo activity. This research contributes to the development of novel anti-prostate cancer drugs, highlighting the therapeutic potential of these compounds (Nakao et al., 2014).
Ligand Design for Metallomacrocyclic Complexes
Studies on the synthesis of new hybrid pyrazole ligands and their application in forming metallomacrocyclic palladium(II) complexes illustrate the utility of these compounds in coordination chemistry. This research has implications for the design of metal-organic frameworks (MOFs) and catalysts (Guerrero et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-1-(1-benzylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9-10,15H,8H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMHCYFAUDBND-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN(N=C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1490643.png)








